(3,4-Dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
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Overview
Description
(3,4-Dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with dimethyl groups, an imidazothiazole core, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazothiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazothiazole ring.
Substitution with Methoxyphenyl Group: The imidazothiazole intermediate is then reacted with a methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.
Piperazine Ring Formation: The final step involves the reaction of the intermediate with 3,4-dimethylpiperazine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the imidazothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazothiazole derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
(3,4-Dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3,4-Dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylpiperazin-1-yl)-[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
- (3,4-Dimethylpiperazin-1-yl)-[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Uniqueness
(3,4-Dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in specific chemical reactions and may also affect its biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(3,4-dimethylpiperazin-1-yl)-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13-10-22(8-7-21(13)2)18(24)17-12-26-19-20-16(11-23(17)19)14-5-4-6-15(9-14)25-3/h4-6,9,11-13H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGKPZJMEWREQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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